4-Amino-1,1,1-trifluoro-3-penten-2-one
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Overview
Description
4-Amino-1,1,1-trifluoro-3-penten-2-one is a chemical compound with the molecular formula C5H6F3NO and a molecular weight of 153.1 g/mol It is known for its unique structure, which includes an amino group and a trifluoromethyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,1,1-trifluoro-3-penten-2-one typically involves the reaction of trifluoroacetone with an appropriate amine under controlled conditions . One common method includes the reaction of trifluoroacetone with ammonia or primary amines in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,1,1-trifluoro-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols .
Scientific Research Applications
4-Amino-1,1,1-trifluoro-3-penten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism by which 4-Amino-1,1,1-trifluoro-3-penten-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its reactivity and ability to form stable complexes with target molecules. This interaction can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
4-Amino-3-penten-2-one: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of an amino group, leading to different chemical properties and uses.
Uniqueness: 4-Amino-1,1,1-trifluoro-3-penten-2-one is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-amino-1,1,1-trifluoropent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMWQCIQTDNYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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